molecular formula C5H6BrNS B13707305 2-Amino-5-bromo-3-methylthiophene

2-Amino-5-bromo-3-methylthiophene

Cat. No.: B13707305
M. Wt: 192.08 g/mol
InChI Key: CVPZYRPZEGEBTM-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-methylthiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered rings containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-bromo-3-methylthiophene can be synthesized through various methods. One common approach involves the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The reaction typically proceeds with a high yield, forming 2-bromo-3-methylthiophene, which can then be further reacted with ammonia to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-methylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium amide and potassium tert-butoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

    Substitution: Products include various substituted thiophenes.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and other reduced thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-methylthiophene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both amino and bromo substituents, which enhance its reactivity and make it a valuable intermediate in various chemical syntheses. Its dual functionality allows for a broader range of chemical transformations compared to its simpler counterparts.

Properties

Molecular Formula

C5H6BrNS

Molecular Weight

192.08 g/mol

IUPAC Name

5-bromo-3-methylthiophen-2-amine

InChI

InChI=1S/C5H6BrNS/c1-3-2-4(6)8-5(3)7/h2H,7H2,1H3

InChI Key

CVPZYRPZEGEBTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)Br)N

Origin of Product

United States

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